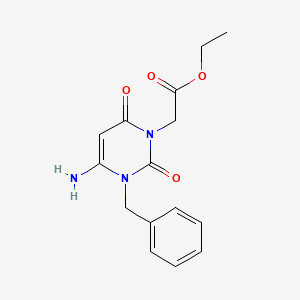

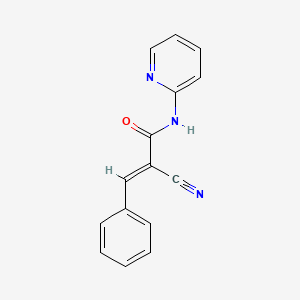

![molecular formula C15H17F2NO3S B2652972 1-(4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)phenyl)ethan-1-one CAS No. 2176270-26-9](/img/structure/B2652972.png)

1-(4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)phenyl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1,1-difluoro-6-[4-(trifluoromethyl)benzoyl]-6-azaspiro[2.5]octane” has a similar structure . It has a molecular weight of 319.27 . Another related compound is “1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride” with a CAS Number: 1263132-31-5 .

Molecular Structure Analysis

The InChI code for “1,1-difluoro-6-[4-(trifluoromethyl)benzoyl]-6-azaspiro[2.5]octane” is 1S/C15H14F5NO/c16-14(17)9-13(14)5-7-21(8-6-13)12(22)10-1-3-11(4-2-10)15(18,19)20/h1-4H,5-9H2 . The InChI code for “1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride” is 1S/C7H11F2N.ClH/c8-7(9)5-6(7)1-3-10-4-2-6;/h10H,1-5H2;1H .

Physical And Chemical Properties Analysis

The compound “1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride” is a solid .

Aplicaciones Científicas De Investigación

Environmental Presence and Human Exposure

Polyfluoroalkyl Chemicals in the U.S. Population

Analysis of serum samples from the National Health and Nutrition Examination Survey (NHANES) 2003–2004 demonstrated widespread exposure of the general U.S. population to PFCs, including perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), among others. These chemicals have been used in various commercial applications since the 1950s, and the study aimed to assess exposure levels and compare them with previous NHANES data from 1999–2000. Concentrations of PFOS, PFOA, and other PFCs were detectable in over 98% of the samples, with differences observed by race/ethnicity and sex. The geometric mean concentrations for these chemicals showed significant variability, indicating changes in exposure over time possibly due to shifts in manufacturing practices in the United States (Calafat et al., 2007).

Perfluorinated Compounds in Indoor and Outdoor Air

A study investigating the presence of per- and polyfluorinated compounds (PFCs) in paired samples of house dust and indoor air from Norwegian homes found PFCs to be ubiquitously distributed. The study aimed to characterize the sources of human exposure to PFCs from the indoor environment. Significant positive correlations were found between perfluoroalkyl sulfonic acids (PFSAs) in house dust and perfluoroalkyl sulfonamides and sulfonamidoethanols (FOSA/FOSEs) in the indoor air, suggesting potential transformation pathways and exposure risks (Haug et al., 2011).

Potential Health Effects

- Exposure to Polyfluoroalkyl Chemicals and Health Outcomes: Studies have explored the potential health effects of exposure to PFCs, including impacts on cholesterol levels, body weight, and insulin resistance. One study found a positive association between concentrations of PFOS, PFOA, and total and non-high-density cholesterol levels in the general U.S. population. These findings highlight the need for further research on the health impacts of PFCs and underscore the importance of monitoring exposure to these compounds (Nelson et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

1-[4-[(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2NO3S/c1-11(19)12-2-4-13(5-3-12)22(20,21)18-8-6-14(7-9-18)10-15(14,16)17/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBSHQLGKRZLKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)phenyl)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

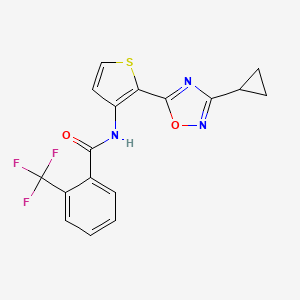

![4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2652889.png)

![N-(3-chloro-2-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2652891.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B2652897.png)

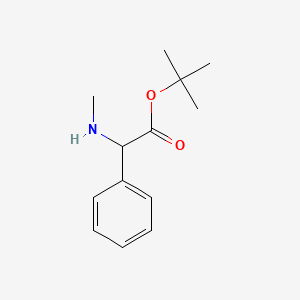

![6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B2652902.png)

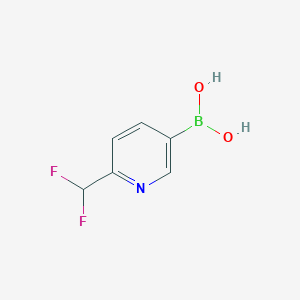

![4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine](/img/structure/B2652904.png)

![3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2652909.png)

![Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2652910.png)

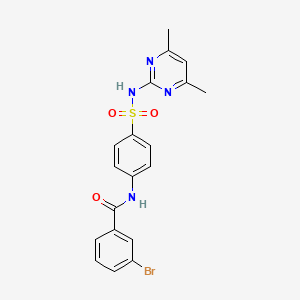

![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652912.png)